4,5-Diaminopentanoic acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Diaminopentanoic acid can be synthesized through various methods. One common synthetic route involves the reduction of ®-methyl-2,5-diaminopentanoate dihydrochloride or ®-2,5-diaminopentanoic acid hydrochloride using lithium aluminum hydride . This method is scalable and reproducible, making it suitable for industrial production.

Industrial Production Methods

Industrial production of this compound often involves the use of engineered bacterial strains such as Corynebacterium glutamicum or Escherichia coli. These bacteria are capable of producing the compound from renewable raw materials through fermentation processes. This method is environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4,5-Diaminopentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It plays a central role in the urea cycle and is involved in the synthesis of polyamines such as putrescine .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include lithium aluminum hydride for reduction and various enzymes such as arginase for its role in the urea cycle . The reaction conditions typically involve mild temperatures and neutral pH.

Major Products Formed

The major products formed from the reactions of this compound include citrulline and arginine, which are crucial intermediates in the urea cycle . Additionally, it serves as a precursor for the synthesis of polyamines like putrescine .

Scientific Research Applications

Nutritional Supplementation

Nutritional Benefits

4,5-Diaminopentanoic acid is primarily used as a nutritional supplement. It has been shown to improve growth and enhance immune function. Its role in the body includes serving as a precursor in the synthesis of amino acids and other biologically active compounds. Studies indicate that it can help in the treatment of dietary deficiencies and may contribute to improved athletic performance due to its anabolic effects .

Case Study: Athletic Performance

Research has demonstrated that supplementation with this compound can lead to increased muscle mass and improved recovery times in athletes. In a controlled study involving endurance athletes, those who received the supplement showed a significant increase in lean body mass compared to a placebo group .

Pharmaceutical Applications

Drug Development

This compound is utilized in pharmaceutical formulations for various therapeutic applications. It is particularly noted for its potential in treating conditions such as hepatic encephalopathy and other metabolic disorders. The compound's ability to influence nitrogen metabolism makes it valuable in managing urea cycle disorders .

Table 1: Pharmaceutical Uses of this compound

| Application | Description |

|---|---|

| Hepatic Encephalopathy | Used to reduce ammonia levels in patients |

| Metabolic Disorders | Acts as a precursor for amino acid synthesis |

| Nutritional Supplementation | Enhances growth and immune response |

Chelating Agent

Role as a Chelating Agent

this compound has been studied for its properties as a chelating agent in various biochemical applications. It can bind metal ions, which is crucial in drug delivery systems and detoxification processes. Its effectiveness in binding heavy metals makes it a candidate for treatments aimed at reducing metal toxicity .

Case Study: Biodistribution Studies

In biodistribution studies involving radiolabeled compounds, this compound was used to enhance the delivery of therapeutic agents to specific tissues. The results indicated that using this compound improved the localization of drugs within tumor tissues while minimizing systemic exposure .

Research Insights

Recent research highlights the versatility of this compound across different fields:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .

- Antioxidant Effects: The compound has demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Mechanism of Action

4,5-Diaminopentanoic acid is metabolized to L-arginine, which stimulates the pituitary release of growth hormone . This process is crucial for normal immune function and protein synthesis, especially under conditions such as burns or injuries where the body’s demand for L-arginine increases . The compound also plays a central role in the urea cycle, facilitating the disposal of excess nitrogen .

Comparison with Similar Compounds

4,5-Diaminopentanoic acid is unique due to its role in the urea cycle and its ability to act as a precursor for both citrulline and arginine . Similar compounds include:

Lysine: Another amino acid involved in protein synthesis but does not play a role in the urea cycle.

Arginine: Directly involved in the urea cycle and can be synthesized from this compound.

Citrulline: An intermediate in the urea cycle, synthesized from this compound.

These comparisons highlight the unique role of this compound in nitrogen disposal and polyamine synthesis.

Biological Activity

4,5-Diaminopentanoic acid (DAPA), also known as 2,4-diaminobutyric acid, is an amino acid derivative that has garnered attention due to its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

DAPA's biological activity is primarily attributed to its role as a substrate for various enzymes involved in amino acid metabolism. Notably, it serves as a substrate for ornithine 4,5-aminomutase, an enzyme that catalyzes the rearrangement of d-ornithine to produce DAPA . This enzymatic activity is crucial for the biosynthesis of polyamines, which are essential for cell growth and differentiation.

Antimicrobial Properties

Research indicates that DAPA exhibits antimicrobial properties. A study highlighted its potential as an antifungal agent when incorporated into certain polymeric structures. The compound was shown to enhance the antifungal activity of poly-L-ornithine against various fungal strains .

Neuroprotective Effects

DAPA has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. A case study demonstrated that DAPA could mitigate the toxic effects of amyloid-beta (Aβ) peptides in neuronal cultures. The compound was found to preserve gamma oscillations in neuronal activity, suggesting its potential role in protecting against cognitive decline associated with Alzheimer's disease .

Case Studies

- Antifungal Activity : A study conducted on δ-poly-L-ornithine showed that when modified with DAPA, the resulting polymer exhibited enhanced antifungal properties compared to unmodified controls. The study measured the minimum inhibitory concentration (MIC) against Candida albicans, demonstrating significant efficacy .

- Neuroprotection : In a controlled experiment involving cultured neurons exposed to Aβ peptides, treatment with DAPA resulted in a statistically significant reduction in neuronal death and maintained synaptic integrity compared to untreated controls (p < 0.0001) .

Data Tables

Properties

IUPAC Name |

4,5-diaminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-3-4(7)1-2-5(8)9/h4H,1-3,6-7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGAAJQIFBEYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

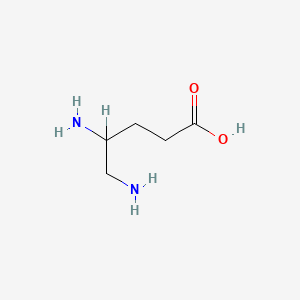

C(CC(=O)O)C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930848 | |

| Record name | 4,5-Diaminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99363-27-6, 140465-14-1 | |

| Record name | 4,5-Diaminopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099363276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diaminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.